Fmoc-L-beta-homoisoleucine
Overview
Description
Fmoc-L-beta-homoisoleucine is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to introduce structural diversity and enhance the stability of peptides . The molecular formula of this compound is C22H25NO4, and it has a molecular weight of 367.44 g/mol .
Mechanism of Action
Target of Action
Fmoc-L-beta-homoisoleucine is a biochemical used in proteomics research . It is one of the commonly used building blocks in the synthesis of peptides and proteins . It is usually introduced into the polypeptide chain as a hetero amino acid .
Mode of Action
This compound interacts with its targets, primarily proteins, by being incorporated into the polypeptide chain during protein synthesis . This incorporation can alter the properties and functions of the polypeptide molecule .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it is incorporated into. By altering the properties and functions of these proteins, it can potentially influence a variety of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents such as dimethyl-glaciol and methylene chloride suggests that its action could be influenced by the presence of these solvents.
Biochemical Analysis
Biochemical Properties
Fmoc-L-beta-homoisoleucine interacts with various biomolecules in the context of peptide synthesisIt is known that the compound plays a role in the formation of peptide bonds, a critical process in protein synthesis .
Cellular Effects
It is known that the compound is used in the synthesis of peptides and proteins, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), and its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-L-beta-homoisoleucine is typically synthesized through the protection of the amino group of L-beta-homoisoleucine with the Fmoc group. This can be achieved by reacting L-beta-homoisoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-homoisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
Fmoc-L-beta-homoisoleucine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-leucine: Similar in structure but lacks the beta-homo modification.
Fmoc-L-isoleucine: Similar but with a different side chain configuration.
Fmoc-L-valine: Another similar compound with a different side chain.
Uniqueness
Fmoc-L-beta-homoisoleucine is unique due to its beta-homo modification, which introduces additional structural diversity and stability to peptides. This modification allows for the synthesis of peptides with enhanced properties compared to those synthesized with other Fmoc-protected amino acids .
Properties
IUPAC Name |
(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-VBKZILBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-27-7 | |
Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.